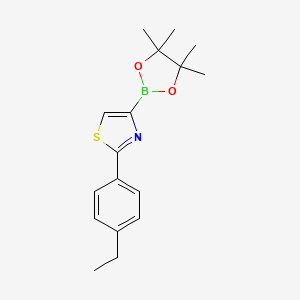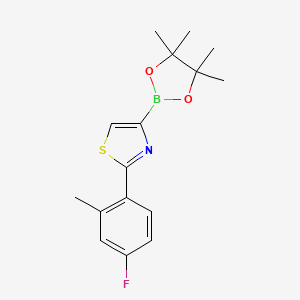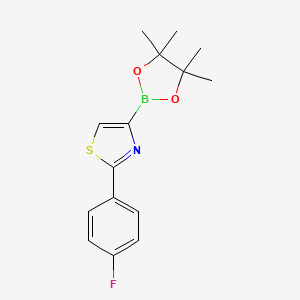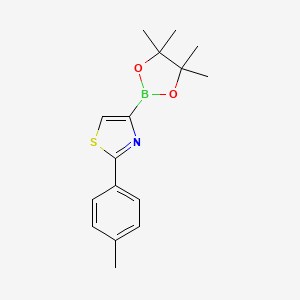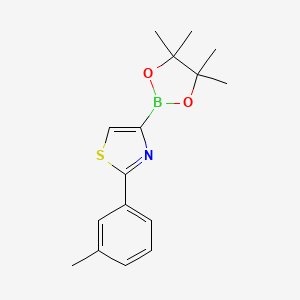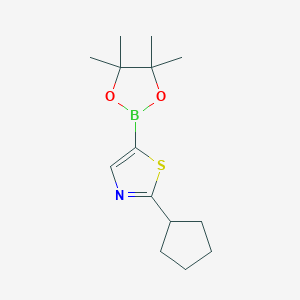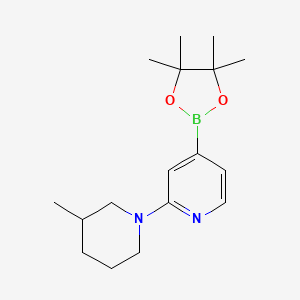
2-(Isopropyl)thiazole-4-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isopropyl)thiazole-4-boronic acid pinacol ester (hereafter referred to as IPTBAPE) is a novel boronic acid ester that has been found to have a variety of potential applications in scientific research. IPTBAPE is a synthetic compound that is formed by the reaction of 2-(isopropyl)thiazole and boronic acid pinacol ester. It is a white to off-white crystalline solid that is soluble in organic solvents such as ethanol and methanol.
科学的研究の応用
IPTBAPE has been found to have a variety of potential applications in scientific research. It has been used as a catalyst for the synthesis of a variety of compounds, including benzimidazoles, thiazoles, and amides. It has also been used as a ligand for the synthesis of coordination complexes. Furthermore, it has been used as a substrate for the synthesis of peptides and proteins.
作用機序
The mechanism of action of IPTBAPE is not yet fully understood. However, it is believed that the boronic acid ester groups of IPTBAPE form a complex with the target molecule, allowing it to bind to the target molecule and catalyze the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of IPTBAPE are not yet fully understood. However, it is believed that IPTBAPE has the potential to act as an inhibitor of certain enzymes, and as an activator of certain receptors.
実験室実験の利点と制限
The advantages of using IPTBAPE in laboratory experiments include its low cost, ease of synthesis, and its ability to form complexes with a variety of compounds. The main limitation of using IPTBAPE in laboratory experiments is that it is not yet fully understood, and its effects on biochemical and physiological processes are not yet fully known.
将来の方向性
1. Further research is needed to better understand the mechanism of action of IPTBAPE.
2. Studies should be conducted to investigate the potential biochemical and physiological effects of IPTBAPE.
3. Research should be conducted to determine the optimal conditions for the synthesis of IPTBAPE.
4. Research should be conducted to identify new applications for IPTBAPE.
5. Studies should be conducted to investigate the potential of IPTBAPE as an inhibitor or activator of certain enzymes and receptors.
6. Research should be conducted to investigate the potential of IPTBAPE as an inhibitor or activator of certain diseases.
7. Studies should be conducted to investigate the potential of IPTBAPE as a therapeutic agent.
8. Research should be conducted to investigate the potential of IPTBAPE as an imaging agent.
9. Studies should be conducted to investigate the potential of IPTBAPE as a diagnostic agent.
10. Research should be conducted to investigate the potential of IPTBAPE as a drug delivery agent.
合成法
The synthesis of IPTBAPE involves the reaction of 2-(isopropyl)thiazole and boronic acid pinacol ester. The reaction is carried out in a solvent such as methanol at a temperature of 80°C. The reaction is catalyzed by an acid such as p-toluenesulfonic acid. The reaction is complete after 2-3 hours, and the product is isolated by filtration and recrystallization.
特性
IUPAC Name |
2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO2S/c1-8(2)10-14-9(7-17-10)13-15-11(3,4)12(5,6)16-13/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMIKKRUGPNYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


